2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a methoxyphenyl group, and a dimethylphenylacetamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 3-methoxyphenyl hydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the triazole ring.
Introduction of the Sulfanyl Group: The triazole ring is further reacted with thiourea to introduce the sulfanyl group at the 3-position.
Acylation: The final step involves the acylation of the triazole derivative with 3,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of high-throughput screening for reaction optimization.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Sodium hydride, potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to its targets, while the dimethylphenylacetamide moiety can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Uniqueness
2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the triazole and sulfanyl groups allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H21N5O2S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C19H21N5O2S/c1-12-7-8-15(9-13(12)2)21-17(25)11-27-19-23-22-18(24(19)20)14-5-4-6-16(10-14)26-3/h4-10H,11,20H2,1-3H3,(H,21,25) |
InChI Key |
WVCNBHSCGGAHRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.